Home > Products > Screening Compounds P97158 > Lurbinectedin-d3
Lurbinectedin-d3 -

Lurbinectedin-d3

Catalog Number: EVT-8330220
CAS Number:
Molecular Formula: C41H44N4O10S
Molecular Weight: 787.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of lurbinectedin-d3 involves a multistep process that modifies the parent compound trabectedin. The key steps include:

  1. Starting Material: The synthesis begins with the isolation of trabectedin from marine tunicates or its synthetic analogs.
  2. Chemical Modifications: Specific chemical modifications are applied to introduce the tetrahydro-beta-carboline moiety, which differentiates lurbinectedin from trabectedin. This modification enhances the compound's ability to bind to DNA and disrupt transcription processes.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for clinical use.

These synthetic pathways are crucial as they not only improve yield but also optimize the pharmacokinetic properties of lurbinectedin-d3, making it more effective against targeted cancer cells .

Molecular Structure Analysis

Structure and Data

Lurbinectedin-d3 features a complex molecular structure characterized by a pentacyclic core that includes fused tetrahydroisoquinoline rings. The presence of the tetrahydro-beta-carboline moiety protruding from the DNA minor groove is significant for its mechanism of action.

  • Molecular Formula: C22_{22}H28_{28}N2_{2}O5_{5}
  • Molecular Weight: Approximately 396.48 g/mol
  • Structural Characteristics: The compound forms covalent bonds with the exocyclic amino group of guanines in DNA, leading to the formation of stable adducts that inhibit transcription .
Chemical Reactions Analysis

Reactions and Technical Details

Lurbinectedin-d3 undergoes several critical chemical reactions that are pivotal to its anticancer activity:

  1. Covalent Bond Formation: It reacts with guanine-rich sequences in DNA, forming covalent adducts that disrupt normal transcription processes.
  2. DNA Repair Interference: The compound can trick the nucleotide excision repair system, leading to increased double-strand breaks in DNA, which ultimately triggers apoptotic pathways in cancer cells.
  3. Transcription Inhibition: By binding to RNA polymerase II, lurbinectedin-d3 halts mRNA synthesis, contributing to its efficacy as an anticancer agent .
Mechanism of Action

Process and Data

Lurbinectedin-d3 exerts its anticancer effects primarily through:

  • Targeting DNA: The compound specifically binds to guanine-rich areas around gene promoters, altering the three-dimensional structure of DNA and evicting oncogenic transcription factors.
  • Inducing Apoptosis: By inhibiting mRNA synthesis and promoting the degradation of RNA polymerase II, lurbinectedin-d3 leads to cell cycle arrest and apoptosis in malignant cells.
  • Clinical Implications: Its unique mechanism allows it to be effective against tumors that have developed resistance to conventional therapies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lurbinectedin-d3 possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

These properties are essential for formulating the drug for clinical use and ensuring its stability during storage and administration .

Applications

Scientific Uses

Lurbinectedin-d3 is primarily utilized in oncology:

  • Cancer Treatment: Approved for use in patients with metastatic small cell lung cancer who have progressed after platinum-based chemotherapy.
  • Clinical Trials: Ongoing studies are evaluating its effectiveness against various solid tumors, including endometrial cancer and Ewing sarcoma.
  • Combination Therapies: Research indicates potential synergistic effects when combined with other chemotherapeutic agents like paclitaxel and doxorubicin.

The therapeutic applications of lurbinectedin-d3 highlight its role as a promising agent in the fight against difficult-to-treat malignancies .

Properties

Product Name

Lurbinectedin-d3

IUPAC Name

[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6-methoxy-7,21,30-trimethyl-27-oxo-6'-(trideuteriomethoxy)spiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate

Molecular Formula

C41H44N4O10S

Molecular Weight

787.9 g/mol

InChI

InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1/i5D3

InChI Key

YDDMIZRDDREKEP-JKBMFYPJSA-N

SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC3=C2CCN[C@]34CS[C@H]5[C@H]6[C@H]7C8=C(C[C@H](N7C)[C@@H](N6[C@@H](COC4=O)C9=C1C(=C(C(=C59)OC(=O)C)C)OCO1)O)C=C(C(=C8O)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.